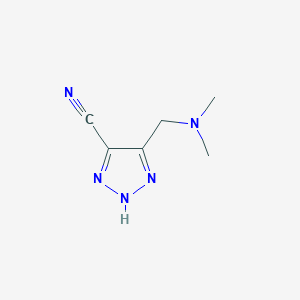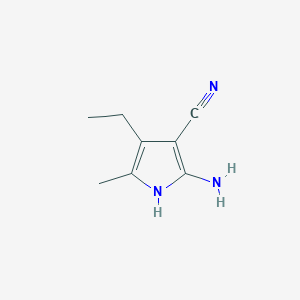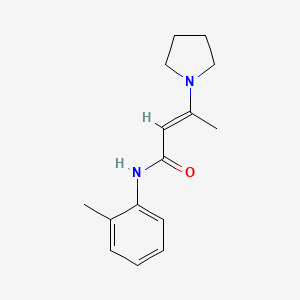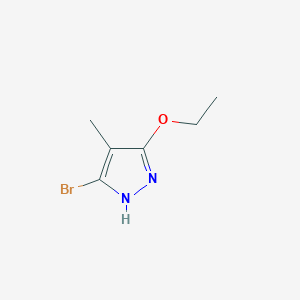![molecular formula C13H8Cl2O B12878660 1-(Dichloromethyl)dibenzo[b,d]furan CAS No. 139781-07-0](/img/structure/B12878660.png)
1-(Dichloromethyl)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)dibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family Dibenzofurans are characterized by two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)dibenzo[b,d]furan can be synthesized through the formylation of dibenzo[b,d]furan. One common method involves the reaction of dibenzo[b,d]furan with α,α-dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. This reaction typically yields a mixture of isomeric aldehydes, which can be separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichloromethyl group can be substituted by nucleophiles to form various functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Friedel-Crafts Acylation: This reaction typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)dibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran: The parent compound, which lacks the dichloromethyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness: 1-(Dichloromethyl)dibenzo[b,d]furan is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
139781-07-0 |
|---|---|
Molekularformel |
C13H8Cl2O |
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
1-(dichloromethyl)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,13H |
InChI-Schlüssel |
JRGZWJFCPHQERK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)

![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
